molecular formula C23H25N3O B12889328 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline CAS No. 40527-88-6

7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline

Cat. No.: B12889328
CAS No.: 40527-88-6
M. Wt: 359.5 g/mol
InChI Key: HQRKOJHFDQQNAR-UHFFFAOYSA-N
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Description

7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a methoxy group, a phenylpiperazine moiety, and a dihydrocyclopentaquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy group and the phenylpiperazine moiety. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reactions. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical production on the environment .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline derivatives .

Scientific Research Applications

7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-4-(piperazin-1-yl)quinoline
  • 7-Bromo-4-(piperazin-1-yl)quinoline
  • 6-Bromo-4-(piperazin-1-yl)quinoline
  • 7-chloro-4-piperazin-1-yl-quinoline

Uniqueness

Compared to similar compounds, 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline stands out due to its unique structural features, such as the presence of both a methoxy group and a phenylpiperazine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

40527-88-6

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

7-methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline

InChI

InChI=1S/C23H25N3O/c1-27-18-10-11-22-20(16-18)23(19-8-5-9-21(19)24-22)26-14-12-25(13-15-26)17-6-3-2-4-7-17/h2-4,6-7,10-11,16H,5,8-9,12-15H2,1H3

InChI Key

HQRKOJHFDQQNAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCC3=C2N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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